![molecular formula C18H22FNO2 B271663 N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine
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Overview
Description
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine, commonly known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been studied extensively for its antidepressant and anxiolytic properties.
Mechanism of Action
FMA works by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available for binding to serotonin receptors. This leads to an increase in the activation of serotonin receptors, which is believed to be responsible for the antidepressant and anxiolytic effects of FMA.
Biochemical and Physiological Effects
FMA has been shown to have several biochemical and physiological effects in animal models. Studies have shown that FMA increases the levels of serotonin, dopamine, and norepinephrine in the brain. In addition, FMA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
FMA has several advantages for use in laboratory experiments. It is a highly selective serotonin reuptake inhibitor, which makes it an ideal tool for studying the role of serotonin in various physiological and behavioral processes. However, FMA also has some limitations, including its high cost and limited availability, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research on FMA. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of FMA. Another potential area of research is the study of the long-term effects of FMA on brain function and behavior. Finally, further research is needed to determine the safety and efficacy of FMA in humans, which could pave the way for its use as a therapeutic agent in the treatment of depression and anxiety disorders.
Synthesis Methods
The synthesis of FMA involves a multi-step process that includes the reaction of 3-methoxybenzyl chloride with sodium methoxide to form 3-methoxybenzyl methoxybenzoate. This intermediate is then reacted with isopropylamine and 4-fluorobenzyl chloride to produce FMA. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
FMA has been extensively studied for its potential therapeutic applications in the treatment of depression and anxiety disorders. Several studies have shown that FMA exhibits strong antidepressant and anxiolytic effects in animal models. In addition, FMA has also been studied for its potential to treat other psychiatric disorders such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD).
properties
Product Name |
N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine |
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Molecular Formula |
C18H22FNO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H22FNO2/c1-13(2)20-11-15-5-4-6-17(21-3)18(15)22-12-14-7-9-16(19)10-8-14/h4-10,13,20H,11-12H2,1-3H3 |
InChI Key |
HQFVTCGFXGFSAI-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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